molecular formula C8H18O2S2 B14231537 3,6-Bis(sulfanyl)octane-1,8-diol CAS No. 807638-73-9

3,6-Bis(sulfanyl)octane-1,8-diol

Cat. No.: B14231537
CAS No.: 807638-73-9
M. Wt: 210.4 g/mol
InChI Key: XQRAYPLLMPEZRK-UHFFFAOYSA-N
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Description

3,6-Bis(sulfanyl)octane-1,8-diol is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two sulfanyl (thiol) groups and two hydroxyl groups attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(sulfanyl)octane-1,8-diol typically involves the reaction of 1,8-octanediol with thiol-containing reagents under specific conditions. One common method is the reaction of 1,8-octanediol with hydrogen sulfide (H2S) in the presence of a catalyst, such as a metal catalyst, to introduce the sulfanyl groups. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(sulfanyl)octane-1,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both thiol and hydroxyl groups makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Bis(sulfanyl)octane-1,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(sulfanyl)octane-1,8-diol involves its ability to undergo redox reactions due to the presence of thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways. The hydroxyl groups also contribute to its reactivity, allowing it to participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

    1,8-Octanediol: Similar backbone but lacks thiol groups.

    Dithiothreitol (DTT): Contains thiol groups but has a different backbone structure.

    Cysteamine: Contains a thiol group but is structurally different.

Uniqueness: 3,6-Bis(sulfanyl)octane-1,8-diol is unique due to the combination of both thiol and hydroxyl groups on an octane backbone, providing a distinct set of chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

807638-73-9

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

3,6-bis(sulfanyl)octane-1,8-diol

InChI

InChI=1S/C8H18O2S2/c9-5-3-7(11)1-2-8(12)4-6-10/h7-12H,1-6H2

InChI Key

XQRAYPLLMPEZRK-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCO)S)C(CCO)S

Origin of Product

United States

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